6-Bromo-2-chlorothieno[3,2-d]pyrimidine
説明
特性
IUPAC Name |
6-bromo-2-chlorothieno[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2S/c7-5-1-3-4(11-5)2-9-6(8)10-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPFDSQMVKSOGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=CN=C(N=C21)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1388050-36-9 | |
| Record name | 6-bromo-2-chlorothieno[3,2-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
準備方法
Synthesis from 2-Aminothiophene Derivatives
A well-documented route starts from commercially available 2-aminothiophene-3-carboxylate, which undergoes cyclization to form the thieno[3,2-d]pyrimidine framework. This is achieved by heating the amino thiophene derivative in formamide, facilitating ring closure to yield the pyrimidine core. Subsequent chlorination of the 4-oxo group using Vilsmeier reagent converts it into the 2-chloro derivative. Regioselective lithiation at position 6 using n-butyllithium at low temperature followed by bromination with carbon tetrabromide introduces the bromine atom at the 6-position, producing 6-bromo-2-chlorothieno[3,2-d]pyrimidine.
Halogenation via Directed Lithiation
An alternative and highly efficient method involves directed lithiation of 4-chlorothieno[3,2-d]pyrimidine at low temperatures (-78°C) using n-butyllithium in anhydrous tetrahydrofuran under nitrogen atmosphere. The lithiated intermediate is then treated with a brominating agent such as 1,2-dibromo-1,1,2,2-tetrafluoroethane to afford the 6-bromo derivative in high yield (up to 94%). This method benefits from mild conditions and excellent regioselectivity.
Bromination of 2-Chlorothieno[3,2-d]pyrimidine
In industrial settings, this compound can be synthesized by direct bromination of 2-chlorothieno[3,2-d]pyrimidine using bromine in the presence of an acid catalyst such as sulfuric acid. The reaction is exothermic and requires strict temperature control (80-90°C) to avoid side reactions. After completion, the product is purified by aqueous washing, solvent extraction, drying, and recrystallization to achieve high purity.
Comparative Data Table on Preparation Methods
Purification and Characterization
After synthesis, the crude product typically undergoes:
- Washing with water to remove residual acids and inorganic salts.
- Extraction with organic solvents such as dichloromethane or ether.
- Drying over anhydrous sodium sulfate.
- Recrystallization to improve purity.
Characterization involves melting point determination, NMR spectroscopy (notably ^1H NMR showing characteristic singlets for aromatic protons), and mass spectrometry confirming molecular ion peaks consistent with the molecular weight of 249.52 g/mol.
Research Findings and Notes
- The lithiation-bromination approach offers superior regioselectivity and yields, making it preferred for laboratory-scale synthesis where purity is critical.
- The cyclization route from 2-aminothiophene derivatives allows for the synthesis of various analogues by modifying substituents before halogenation steps, useful in medicinal chemistry research.
- Industrial bromination methods emphasize process control to manage exothermicity and ensure product consistency.
- Storage of the compound requires inert atmosphere and low temperature (below −20°C) to maintain stability.
化学反応の分析
Types of Reactions
6-Bromo-2-chlorothieno[3,2-d]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, making it suitable for different applications.
Common Reagents and Conditions
Nucleophiles: Amines, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminothieno[3,2-d]pyrimidines .
科学的研究の応用
6-Bromo-2-chlorothieno[3,2-d]pyrimidine has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 6-Bromo-2-chlorothieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, as an adenosine A2A receptor antagonist, it can inhibit the binding of adenosine, thereby modulating neurotransmitter release and providing therapeutic effects in conditions like Parkinson’s disease .
類似化合物との比較
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural similarities with 6-bromo-2-chlorothieno[3,2-d]pyrimidine, differing in substituent positions, core heterocycles, or additional functional groups:
Key Research Findings
Positional Effects of Halogens : Bromine at the 6-position enhances electrophilic substitution rates compared to 5-bromo isomers, while chlorine at the 2-position improves leaving-group capacity in nucleophilic reactions .
Core Flexibility: Thieno[3,2-d]pyrimidines exhibit superior metabolic stability over imidazo[1,2-a]pyridines due to reduced oxidative metabolism at the sulfur atom .
Cost and Availability : Halogenated pyrimidines like 6-bromo-2-chloro-4-iodopyridin-3-amine are commercially available at premium prices (e.g., $400/g for 1 g), reflecting the demand for such intermediates in drug discovery .
生物活性
6-Bromo-2-chlorothieno[3,2-d]pyrimidine is a compound of significant interest due to its diverse biological activities, particularly in the context of cancer treatment and immunosuppression. This article summarizes the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, and structure-activity relationships (SAR).
This compound is a halogenated derivative of thieno[3,2-d]pyrimidine. The presence of bromine and chlorine atoms in its structure is crucial for its biological activity. The compound's molecular formula is with a specific arrangement that allows it to interact with various biological targets.
The biological activity of this compound primarily involves:
- Inhibition of Kinases: Thieno[3,2-d]pyrimidine derivatives have been shown to inhibit several kinases such as Bruton's tyrosine kinase (BTK), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR). These interactions are critical in modulating signaling pathways involved in cell proliferation and survival .
- Induction of Apoptosis: In vitro studies indicate that this compound can induce apoptosis in various cancer cell lines. For example, halogenated thieno[3,2-d]pyrimidines have demonstrated antiproliferative effects against leukemia cell lines by inducing apoptotic pathways .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
| Compound | Target | IC50 (nM) | Effect |
|---|---|---|---|
| This compound | BTK | Varies | Immunosuppressive activity |
| Compound 1 (analog) | Cancer cell lines | 184 | Induces apoptosis |
| Compound 2 (analog) | Cancer cell lines | 284 | Induces apoptosis |
| Compound 8 | BTK | 29.9 | Potent BTK inhibitor |
| Olmutinib | EGFR | >10,000 | Ineffective against T cells |
Case Studies and Research Findings
- BTK Inhibition: A study highlighted the synthesis of several thieno[3,2-d]pyrimidine derivatives, including this compound. These compounds exhibited varying degrees of inhibition against BTK, with some showing selectivity towards B cells over T cells. This selectivity is particularly beneficial for treating autoimmune diseases without affecting T cell function .
- Anticancer Activity: Research has shown that halogenated thieno[3,2-d]pyrimidines exhibit significant antiproliferative activity against multiple cancer cell lines. The presence of chlorine at specific positions was found to be essential for maintaining biological activity. Compounds induced apoptosis in leukemia cells through mechanisms independent of the cell cycle .
- Antimicrobial Properties: Some derivatives have also been evaluated for their antimicrobial activities, showing selective inhibition against fungi such as Cryptococcus neoformans, indicating a broad spectrum of potential therapeutic applications .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that:
- The presence of halogens (bromine and chlorine) at specific positions enhances the cytotoxic properties.
- The arrangement of sulfur within the thieno ring contributes positively to the overall activity.
- Modifications at the C4 position significantly impact the inhibitory potency against kinases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Bromo-2-chlorothieno[3,2-d]pyrimidine, and how can purity be ensured during synthesis?
- Methodological Answer: The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves halogenation and substitution reactions. For example, bromination at the 6-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions, while chlorination at the 2-position may employ phosphorus oxychloride (POCl₃) as a chlorinating agent. Key steps include:
- Purification : Use column chromatography (e.g., silica gel) with a gradient elution system (hexane/ethyl acetate) to isolate intermediates.
- Characterization : Confirm purity via HPLC (>95%) and structural integrity via and NMR spectroscopy. Mass spectrometry (HRMS) is critical for verifying molecular weight .
Q. How can researchers safely handle this compound in laboratory settings?
- Methodological Answer: Adhere to strict safety protocols:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions to avoid inhalation .
- Waste Management : Segregate halogenated waste and dispose via certified hazardous waste contractors. Avoid aqueous disposal due to environmental persistence .
Q. What spectroscopic techniques are most effective for characterizing thieno[3,2-d]pyrimidine derivatives?
- Methodological Answer: A combination of techniques is required:
- NMR Spectroscopy : NMR identifies proton environments (e.g., aromatic protons at δ 8.5–9.0 ppm), while NMR confirms carbon frameworks (e.g., sp² carbons at 120–150 ppm).
- Mass Spectrometry : HRMS (ESI or EI) validates molecular ion peaks (e.g., [M+H]) and isotopic patterns for bromine/chlorine .
Advanced Research Questions
Q. How does this compound interact with biological targets such as kinases or receptors?
- Methodological Answer: Computational and experimental approaches are combined:
- Molecular Docking : Use software like Discovery Studio to model interactions with target proteins (e.g., EGFR or JAK kinases). Define binding pockets using X-ray/NMR structures (e.g., PDB ID: 2LMN for Aβ fibrils) and analyze ligand-receptor contacts (e.g., hydrogen bonds with catalytic lysine residues) .
- In Vitro Assays : Conduct kinase inhibition assays (IC) using ADP-Glo™ or fluorescence polarization. For example, thieno[3,2-d]pyrimidines show EGFR inhibition at nanomolar concentrations .
Q. Can this compound serve as a multi-targeting agent for neurodegenerative diseases?
- Methodological Answer: Evaluate dual-target inhibition through:
- Cholinesterase Assays : Measure AChE/BuChE inhibition via Ellman’s method (IC values). Derivatives like 8e (IC-AChE = 6.6 µM) demonstrate dual activity .
- Amyloid-β Aggregation Studies : Use thioflavin-T fluorescence to monitor inhibition of Aβ40/Aβ42 fibril formation. Compound 8h (IC = 900 nM) shows potent anti-aggregation effects .
Q. What strategies mitigate contradictory data in SAR studies of halogenated thieno[3,2-d]pyrimidines?
- Methodological Answer: Address discrepancies by:
- Systematic Variation : Modify substituents (e.g., replace Br with I at position 6) to assess electronic effects on binding.
- Crystallography : Resolve co-crystal structures (e.g., with JAK2) to identify steric clashes or non-canonical interactions.
- Meta-Analysis : Cross-reference published IC values and assay conditions (e.g., ATP concentrations in kinase assays) to normalize data .
Q. How can iron chelation activity be quantitatively assessed for this compound?
- Methodological Answer: Use a chromogenic assay:
- Procedure : Dissolve the compound in methanol (10 M), add FeSO (1 mM), and incubate for 30 min. Measure absorbance at 562 nm after adding ferrozine. Calculate chelation efficiency as:
Derivatives like 10b achieve 22–37% iron chelation, correlating with neuroprotective effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
